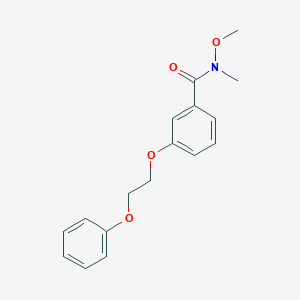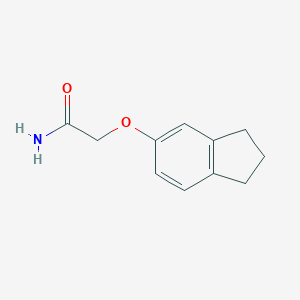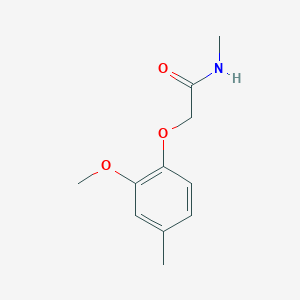![molecular formula C23H22N2O2 B269470 N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B269470.png)
N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide, commonly referred to as EMBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EMBC belongs to the class of benzamide derivatives and has been studied extensively for its ability to inhibit certain enzymes and receptors in the body.
Mecanismo De Acción
The mechanism of action of EMBC involves the inhibition of certain enzymes and receptors in the body. EMBC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs can lead to increased expression of certain genes, which can have therapeutic effects. EMBC has also been shown to inhibit the activity of the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. Inhibition of the dopamine transporter can lead to increased dopamine levels, which can have therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects
EMBC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. EMBC has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases. In addition, EMBC has been shown to have anti-viral effects, which can be beneficial in the treatment of viral infections. EMBC has also been shown to have neuroprotective effects, which can be beneficial in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMBC has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. EMBC has also been shown to have low toxicity, making it a safe compound to work with. However, EMBC has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. EMBC also has a short half-life, which can make it difficult to study its long-term effects in vivo.
Direcciones Futuras
There are several future directions for research on EMBC. One potential area of research is the development of EMBC analogs that have improved solubility and pharmacokinetic properties. Another area of research is the study of EMBC in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to understand the long-term effects of EMBC in vivo and its potential for use in clinical settings.
Conclusion
In conclusion, EMBC is a promising compound that has potential therapeutic properties for the treatment of various diseases. Its mechanism of action involves the inhibition of certain enzymes and receptors in the body. EMBC has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral properties. While EMBC has some limitations for lab experiments, there are several future directions for research on this compound that can lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of EMBC involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with N-(4-aminophenyl) ethylacetamide to form the final product, EMBC. The synthesis method of EMBC has been optimized over the years to improve yield and purity.
Aplicaciones Científicas De Investigación
EMBC has been studied extensively for its potential therapeutic properties. It has been shown to inhibit the activity of certain enzymes and receptors in the body, making it a promising candidate for the treatment of various diseases. EMBC has been studied for its potential anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide |
|---|---|
Fórmula molecular |
C23H22N2O2 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
N-[4-[ethyl(phenyl)carbamoyl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C23H22N2O2/c1-3-25(21-10-5-4-6-11-21)23(27)18-12-14-20(15-13-18)24-22(26)19-9-7-8-17(2)16-19/h4-16H,3H2,1-2H3,(H,24,26) |
Clave InChI |
VJBVKODTRKFBTD-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C |
SMILES canónico |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-methoxyethoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269390.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269391.png)



![4-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269397.png)

![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)





